molecular formula C7H7NO2 B2413826 1-Cyanocyclopent-3-ene-1-carboxylic acid CAS No. 1496263-20-7

1-Cyanocyclopent-3-ene-1-carboxylic acid

Cat. No.: B2413826
CAS No.: 1496263-20-7
M. Wt: 137.138
InChI Key: XPQGBQBKRHDZSM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyanocyclopent-3-ene-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentadiene with cyanogen bromide (BrCN) in the presence of a base, followed by hydrolysis to introduce the carboxylic acid group . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

1-Cyanocyclopent-3-ene-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Scientific Research Applications

1-Cyanocyclopent-3-ene-1-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Cyanocyclopent-3-ene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, participating in various biochemical reactions. The carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity and function . These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

    2-Cyanocyclopent-1-ene-1-carboxylic acid: Similar structure but with the cyano group at a different position.

    Cyclopent-3-ene-1-carboxylic acid: Lacks the cyano group.

    Cyclopent-3-ene-1-carbonitrile: Lacks the carboxylic acid group.

Uniqueness

1-Cyanocyclopent-3-ene-1-carboxylic acid is unique due to the presence of both the cyano and carboxylic acid groups on the cyclopentene ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable scaffold for the synthesis of diverse compounds .

Properties

IUPAC Name

1-cyanocyclopent-3-ene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2/c8-5-7(6(9)10)3-1-2-4-7/h1-2H,3-4H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPQGBQBKRHDZSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC1(C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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